10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

Catalog No.
S606906
CAS No.
4075-07-4
M.F
C19H26O
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocy...

CAS Number

4075-07-4

Product Name

10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

IUPAC Name

10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C19H26O

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C19H26O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,12,15-17H,4-8,10-11H2,1-2H3

InChI Key

HNDHDMOSWUAEAW-UHFFFAOYSA-N

SMILES

Array

Synonyms

4,16-androstadien-3-one, androsta-4,16-dien-3-one

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=CC(=O)CC[C@]34C

10,13-Dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one, commonly known as Androsta-4,16-dien-3-one or Androstadienone, is a 16-androstene class endogenous steroid [1]. In procurement and industrial applications, it is primarily sourced as a high-purity (≥96-99% HPLC) solid powder with a melting point of 131.5–133.5 °C and an exceptionally low vapor pressure of 2.22 × 10⁻⁵ mm Hg . Unlike generic steroidal bulk materials, this specific compound is highly valued as a precise biochemical standard for neuroendocrine research, a targeted precursor for downstream 5α-reduced androstene synthesis, and an active modifier in advanced fragrance formulations [2]. Its stable crystalline form and solubility profile in carrier oils, such as jojoba and fractionated coconut oil, make it highly processable for both laboratory assays and commercial cosmetic manufacturing [3].

Substituting Androstadienone with upstream precursors (like progesterone or pregnenolone), closely related analogs (such as androstenone), or plant-derived botanical musks fundamentally compromises both synthesis pathways and application efficacy [1]. In enzymatic studies, replacing Androstadienone with progesterone introduces rate-limiting cytochrome P-450 C21 side-chain cleavage steps, resulting in mixed yields of 17α-hydroxyprogesterone alongside the target 16-androstenes [2]. In behavioral research and fragrance formulation, utilizing the 5α-reduced analog androstenone introduces aggressive, highly polarizing olfactory off-notes (often perceived as urinous), whereas Androstadienone provides targeted physiological effects without disrupting the primary scent profile[3]. Furthermore, generic 'botanical pheromones' fail to activate the specific electrophysiological pathways in the human olfactory epithelium that are explicitly triggered by the exact molecular structure of Androstadienone [4].

Enzymatic Precursor Efficiency for 5α-Reduced Androstenes

When synthesizing downstream 16-androstene metabolites in tissue homogenates, utilizing Androstadienone as the direct substrate isolates the 5α-reductase pathway, yielding specific downstream products (such as 5α-androst-16-en-3-one) without the interference of upstream cleavage enzymes [1]. Assays starting from upstream precursors like progesterone require complex cytochrome P-450 interactions and yield a heterogeneous mixture including 17α-hydroxyprogesterone[2]. By procuring Androstadienone, laboratories achieve a targeted, single-step reduction pathway.

Evidence DimensionPathway specificity and intermediate yield
Target Compound DataDirect conversion to 5α-androst-16-en-3-one via 5α-reductase (isolates downstream pathway)
Comparator Or BaselineProgesterone (yields mixed 17α-hydroxyprogesterone and androstadienone via P-450 cleavage)
Quantified DifferenceEliminates the multi-enzyme P-450 C21 side-chain cleavage requirement
ConditionsIn vitro tissue homogenate metabolic assays

Procuring this exact intermediate allows researchers to isolate and quantify 5α-reductase activity without confounding variables from upstream steroidogenic enzymes.

Controlled Volatility and Formulation Stability

For commercial fragrance and behavioral applications, the physical stability of the active compound is paramount. High-purity Androstadienone (≥96%) exhibits a high melting point (131.5–133.5 °C) and a strictly quantified low vapor pressure of 2.22 × 10⁻⁵ mm Hg at room temperature . In contrast, crude biological extracts or highly volatile synthetic additives suffer from erratic evaporation rates and rapid thermal degradation. The predictable volatility of Androstadienone allows it to be stably integrated into carrier matrices like jojoba or fractionated coconut oil at precise concentrations (e.g., 10-15 ppm) for sustained release over several hours [1].

Evidence DimensionVapor pressure and sustained release capability
Target Compound Data2.22 × 10⁻⁵ mm Hg (highly stable, predictable slow release)
Comparator Or BaselineCrude steroidal extracts (erratic, variable volatilization)
Quantified DifferenceEnsures consistent ppm-level dosing over extended wear/exposure times
ConditionsRoom temperature formulation in lipid carrier oils

Predictable, low volatility is essential for manufacturers requiring long-lasting, stable release profiles in solid perfumes and controlled behavioral test chambers.

Receptor-Specific Bioactivity vs. Botanical Analogues

In electrophysiological and behavioral assays, the exact molecular structure of Androstadienone is required to trigger specific human physiological responses. Studies demonstrate that formulations containing 0.3–0.7% synthetic Androstadienone induce statistically significant neuroendocrine shifts, such as targeted cortisol reduction and altered electrophysiological potentials in the olfactory epithelium [1]. Conversely, generic plant-derived botanical steroidal analogues or non-homologous musks exhibit 0% activity on these specific human receptor pathways [2].

Evidence DimensionElectrophysiological response and cortisol modulation
Target Compound DataSignificant receptor activation and measurable cortisol reduction at 0.3–0.7% concentration
Comparator Or BaselineBotanical steroidal analogues (0% homologous receptor activation)
Quantified DifferenceAbsolute requirement of the 16-androstene structure for human bioactivity
ConditionsControlled human olfactory exposure and electrophysiological monitoring

Buyers conducting clinical behavioral research or formulating evidence-backed commercial products must procure the human-identical steroid, as botanical substitutes are biologically inert in this context.

Olfactory Profile Optimization in Commercial Blends

When selecting a 16-androstene for commercial fragrance modification, Androstadienone is prioritized over its 5α-reduced counterpart, Androstenone. While both are endogenous steroids, Androstenone possesses a highly aggressive, polarizing odor profile often characterized as urinous or strongly musky, which can easily overpower delicate top notes [1]. High-purity Androstadienone provides the desired behavioral modifying effects while maintaining a much subtler intrinsic scent profile, allowing it to be seamlessly blended with traditional fragrance notes without olfactory disruption [2].

Evidence DimensionOlfactory compatibility and odor aggressiveness
Target Compound DataSubtle intrinsic odor, compatible with delicate fragrance profiles
Comparator Or BaselineAndrostenone (highly aggressive, polarizing urinous/musky notes)
Quantified DifferenceAllows for higher effective dosing (up to 15 ppm) without ruining the primary scent profile
ConditionsSensory evaluation in commercial fragrance matrices

Formulators must choose Androstadienone to achieve functional cosmetic claims without destroying the consumer-facing aromatic appeal of the final product.

Substrate for 5α-Reductase and Steroidogenesis Assays

Due to its position as a direct intermediate in the 16-androstene pathway, high-purity Androstadienone is the highly specific substrate for in vitro metabolic assays evaluating 5α-reductase activity. Procuring this specific compound allows researchers to bypass upstream cytochrome P-450 cleavage steps, ensuring precise quantification of downstream metabolites like 3α- and 3β-androstenols [1].

Active Modifier in Advanced Cosmetic and Fragrance Formulations

Leveraging its low vapor pressure (2.22 × 10⁻⁵ mm Hg) and subtle intrinsic odor profile, Androstadienone is highly suitable for integration into commercial perfumes and solid deodorants. It can be stably dissolved in carrier matrices such as jojoba or fractionated coconut oil at 10–15 ppm, providing sustained release and functional behavioral claims without overpowering the primary fragrance notes [2].

Standardized Stimulus in Neuroendocrine and Behavioral Research

In clinical studies measuring human physiological responses—such as cortisol modulation, skin conductance, and electrophysiological potentials in the olfactory epithelium—synthetic Androstadienone serves as a highly reproducible, human-identical stimulus. Its ≥96% purity ensures that experimental data is not confounded by the variable concentrations and erratic volatility found in crude biological extracts[3].

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

270.198365449 Da

Monoisotopic Mass

270.198365449 Da

Heavy Atom Count

20

UNII

ZUZ4FHD36E

Wikipedia

Androstadienone

Dates

Last modified: 08-15-2023

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